molecular formula C20H15N5O3S B2621546 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 1286728-73-1

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2621546
CAS No.: 1286728-73-1
M. Wt: 405.43
InChI Key: PMICSCIQXUFWSH-UHFFFAOYSA-N
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Description

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide ( 1286728-73-1) is a complex organic compound with a molecular formula of C20H15N5O3S and a molecular weight of 405.43 g/mol . It features a distinctive multi-heterocyclic architecture, integrating 1,3,4-oxadiazole, benzothiazole, and pyrrolidinone scaffolds into a single molecular framework. This design is associated with high molecular stability and the potential for specific bioactivity, making it a valuable lead compound for antimicrobial and pharmaceutical research . The integration of these specific heterocyclic fragments is of significant research interest. Benzothiazole derivatives are extensively explored in medicinal chemistry for their diverse biological properties, including potential use as enzyme inhibitors . Similarly, compounds containing the 5-oxopyrrolidine and 1,3,4-oxadiazole nuclei are frequently investigated for their pronounced antibacterial effects against a range of Gram-positive and Gram-negative bacterial strains . The combination of these pharmacophores in a single molecule suggests potential for multi-targeted biological activity and makes this compound a promising candidate for the development of new therapeutic agents and for structure-activity relationship (SAR) studies. This product is offered with high purity and is intended for research applications only. It is not intended for diagnostic or therapeutic use, or for personal application. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3S/c26-16-10-12(11-25(16)13-6-2-1-3-7-13)18-23-24-20(28-18)22-17(27)19-21-14-8-4-5-9-15(14)29-19/h1-9,12H,10-11H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMICSCIQXUFWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.

Mechanism of Action

The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboxamide derivatives with heterocyclic scaffolds. Below is a detailed comparison with analogs reported in the literature.

Structural Analogues with Thiadiazole/Oxadiazole Hybrids
Compound Name Key Structural Differences Biological Activity/Properties Reference
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (Target) 1,3,4-Oxadiazole core; benzothiazole-2-carboxamide substituent Not explicitly reported in evidence; inferred antimicrobial/antitumor potential
5-oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 1,3,4-Thiadiazole core; trifluoromethyl group at position 5 Enhanced lipophilicity due to -CF₃; potential CNS activity
1-(4-fluorophenyl)-N-[5-(isopropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide 4-Fluorophenyl substituent; isopropyl group at thiadiazole position 5 Improved metabolic stability; fluorine enhances bioavailability
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide 5-Chlorothiophene substituent; 4-methoxybenzamide group Antimicrobial activity against Gram-positive bacteria

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃ in ) improve membrane permeability but may reduce solubility .
  • Substitution at the pyrrolidinone phenyl ring (e.g., 4-fluoro in ) enhances target selectivity in enzyme inhibition assays .

Biological Activity

N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC18H17N5O2S
Molecular Weight373.42 g/mol
LogP2.6382
Polar Surface Area63.41 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:

  • Breast Cancer : In vitro assays revealed that the compound significantly reduced colony formation in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM .
  • Pancreatic Cancer : Similar effects were observed in pancreatic cancer cell lines, indicating a broad spectrum of anticancer activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against several strains of bacteria, which could be beneficial in developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy

A study investigated the effects of the compound on tumor spheroids formed by MDA-MB-231 cells. The results showed a marked decrease in spheroid growth and viability upon treatment with the compound, supporting its potential use as a therapeutic agent in breast cancer treatment .

Case Study 2: Enzyme Inhibition

In another study, the compound was evaluated for its ability to inhibit Notum, a carboxylesterase involved in Wnt signaling regulation. The results indicated that the compound effectively restored Wnt signaling in cell-based assays, suggesting its role as a small-molecule inhibitor with implications for developmental biology and cancer therapy .

In Vitro Studies

In vitro assays have shown that this compound exhibits:

  • IC50 Values : Varying IC50 values across different cell lines indicate selective cytotoxicity.
Cell LineIC50 (µM)
MDA-MB-231 (Breast)1
PANC-1 (Pancreatic)2

Structure-Activity Relationship (SAR)

The structure of the compound suggests that modifications to the oxadiazole and benzothiazole moieties can enhance biological activity. SAR studies are ongoing to identify optimal structural features that maximize efficacy against targeted pathways.

Q & A

What are the optimal synthetic routes for N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, considering yield and purity?

Basic Research Focus
The compound’s synthesis requires multi-step optimization. A general approach involves coupling 1,3,4-oxadiazole precursors with pyrrolidinone and benzothiazole moieties. For example, outlines a method using K₂CO₃ and DMF to facilitate nucleophilic substitution in oxadiazole-thiol intermediates, achieving yields >70% under ambient conditions . further demonstrates the use of CS₂ and hydrazine derivatives to form 1,3,4-oxadiazole rings, with recrystallization in DMSO/water (2:1) enhancing purity . Key steps include:

  • Precursor activation : Use POCl₃ to promote cyclization (as in ) .
  • pH control : Adjust to 8–9 with NH₃ to precipitate intermediates .
  • Solvent selection : DMF or DMSO improves solubility of polar intermediates .

How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Basic Research Focus
Comprehensive characterization involves:

  • ¹H/¹³C NMR : Assign peaks for pyrrolidinone (δ 2.5–3.5 ppm, CH₂ groups) and benzothiazole (δ 7.5–8.5 ppm, aromatic protons) .
  • IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone and oxadiazole) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolve stereochemistry (e.g., used single-crystal diffraction for a related benzimidazole analog) .

What strategies are effective in improving the compound’s solubility for in vitro bioactivity assays?

Advanced Research Focus
Poor solubility in aqueous buffers is a common challenge. Methodological solutions include:

  • Co-solvent systems : Use DMSO/water (≤10% DMSO) or cyclodextrin inclusion complexes .
  • Pro-drug design : Introduce ionizable groups (e.g., carboxylate esters) to enhance hydrophilicity, as seen in for pyridine derivatives .
  • Micellar encapsulation : Employ surfactants like Tween-80 during dissolution .

How can contradictory bioactivity results across different cell-based assays be systematically addressed?

Advanced Research Focus
Discrepancies may arise from assay conditions or cellular models. Mitigation strategies:

  • Dose-response validation : Test concentrations across a wider range (e.g., 0.1–100 µM) to rule out off-target effects .
  • Cell line specificity : Compare results in primary vs. immortalized cells (e.g., used cancer cell lines with varying genetic backgrounds) .
  • Metabolic stability assays : Use liver microsomes to assess compound degradation rates .
  • Orthogonal assays : Validate hits with alternative methods (e.g., fluorescence-based vs. luminescence readouts) .

What computational approaches are recommended for predicting the compound’s binding affinity and selectivity toward target proteins?

Advanced Research Focus
Structure-activity relationship (SAR) studies benefit from:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs . highlights pyrimidine-carboxamide docking into ATP-binding pockets .
  • MD simulations : Run 100-ns trajectories to assess binding stability (e.g., GROMACS or AMBER) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., oxadiazole for hydrogen bonding) using MOE or Phase .

How can researchers design analogs to optimize the compound’s pharmacokinetic profile while retaining bioactivity?

Advanced Research Focus
Rational analog design involves:

  • Bioisosteric replacement : Substitute benzothiazole with benzoxazole to improve metabolic stability (as in ) .
  • Heterocycle diversification : Replace pyrrolidinone with piperidinone to alter logP values .
  • Prodrug strategies : Mask polar groups (e.g., esterify carboxylic acids) to enhance membrane permeability .
  • In silico ADMET prediction : Use SwissADME or pkCSM to forecast absorption and toxicity .

What experimental controls are critical when assessing the compound’s enzyme inhibition potential?

Advanced Research Focus
To minimize false positives:

  • Blank controls : Include reactions without enzyme/substrate to detect non-specific binding .
  • Reference inhibitors : Use known inhibitors (e.g., staurosporine for kinases) to benchmark IC₅₀ values .
  • Time-dependent assays : Pre-incubate compound with enzyme to identify irreversible inhibition .

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